molecular formula C11H16BrN B1625017 N-(4-Bromobenzyl)-N-ethylethanamine CAS No. 4885-19-2

N-(4-Bromobenzyl)-N-ethylethanamine

Cat. No. B1625017
CAS RN: 4885-19-2
M. Wt: 242.16 g/mol
InChI Key: SXEJQBLAVTUYPB-UHFFFAOYSA-N
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Description

“N-(4-Bromobenzyl)-N-ethylethanamine” is a chemical compound. Its hydrochloride form has a CAS Number of 1129306-09-7 and a molecular weight of 250.57 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine” was obtained by condensation of “N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione” (N-(4-bromobenzyl)isatoic anhydride) with “4,5-dimethyl-1,2-phenylenediamine” in refluxing acetic acid .


Molecular Structure Analysis

The molecular structure of “N-(4-Bromobenzyl)-N-ethylethanamine” can be analyzed using X-ray single-crystal structure analysis . The crystal structure of a similar compound, “N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl–N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide”, has been examined in detail .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-Bromobenzyl)-N-ethylethanamine” or similar compounds can be complex. For example, “4-Bromobenzyl bromide” can be converted to “4-bromobenzoic acid” using Oxone (potassium peroxymonosulfate) .


Physical And Chemical Properties Analysis

“N-(4-Bromobenzyl)-N-ethylethanamine” hydrochloride is a solid at room temperature . More detailed physical and chemical properties would require further experimental analysis.

Scientific Research Applications

  • Crystallography

    • Summary of Application : The compound has been used in the study of crystal structures .
    • Methods of Application : The crystal structure of a similar compound, N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, was studied. The crystallographic data and atomic coordinates were obtained .
    • Results : The study provided detailed information about the crystal structure of the compound, including its molecular structure and displacement parameters .
  • Pharmaceutical Research

    • Summary of Application : The compound has potential applications in the development of new antimicrobial agents .
    • Methods of Application : Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and characterized. These compounds were then tested for antimicrobial action against bacterial and fungal strains .
    • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .
  • Organic Synthesis

    • Summary of Application : The compound is used as a building block in organic synthesis .
    • Methods of Application : It can be used in the synthesis of various organic compounds. The specific methods of application would depend on the target compound .
    • Results : The synthesized compounds can be used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science .
  • Preparation of Biaryl Libraries

    • Summary of Application : The compound has been used to prepare a 20-member aminomethyl-substituted biaryl library .
    • Methods of Application : This involves sequential N-alkylation of various amines .
    • Results : The resulting biaryl compounds can be used for further research and development in various fields .
  • Supramolecular Self-Assembly

    • Summary of Application : The compound has been used in the study of supramolecular self-assembly .
    • Methods of Application : A new organoselenium compound, namely, 4-((4-bromobenzyl)selanyl)aniline, has been prepared, and its crystal structure has been examined in detail .
    • Results : The study provided detailed information about the intermolecular forces in the formation of the final crystal packing .
  • Drug Design and Discovery

    • Summary of Application : The compound has potential applications in the development of novel antimicrobial agents .
    • Methods of Application : Novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety were synthesized and characterized. These compounds were then tested for antimicrobial action against bacterial and fungal strains .
    • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens .

Safety And Hazards

The safety data sheet for a similar compound, “Benzyl bromide”, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation .

Future Directions

Future research could focus on the photophysical properties of “N-(4-Bromobenzyl)-N-ethylethanamine” or similar compounds, as these properties can be influenced by factors such as pH and hydrogen bonds .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEJQBLAVTUYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451348
Record name (p-bromobenzyl)diethyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromobenzyl)-N-ethylethanamine

CAS RN

4885-19-2
Record name 4-Bromo-N,N-diethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4885-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (p-bromobenzyl)diethyl amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500 ml round-bottomed flask were added 150 ml THF, 5 ml water, 2.2 g potassium carbonate, 6 ml diethyl amine, and 5 g p-bromobenzyl bromide. The resultant mixture was refluxed for 12 h. The mixture was then cooled to room temperature, into which 6 ml concentrated HCl was added, followed by the addition of 150 ml water. The mixture was extracted with 100 ml diethyl ether for three times. The diethyl ether solution was dried with anhydrous magnesium sulfate over night and then the magnesium sulfate was removed by filtration. Diethyl ether was evaporated and the raw product was purified by a silica gel column using hexane/chloroform mixture (1:1 by volume) as the eluent. (p-bromobenzyl)diethyl amine (BBDA) was obtained in 74% yield (3.6 g).
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150 mL
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Synthesis routes and methods II

Procedure details

The procedure of step (i) of Reference Example 2 was repeated, except that 4-bromophenethyl alcohol was used instead of 4-bromobenzylalcohol and various amines were used instead of 2,5-dihydro-1H-pyrrole. The following compounds thus synthesized were used in the Examples.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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